molecular formula C11H16N5O11P3 B1668432 (+)-Carbovir triphosphate CAS No. 144606-93-9

(+)-Carbovir triphosphate

カタログ番号: B1668432
CAS番号: 144606-93-9
分子量: 487.19 g/mol
InChIキー: CQCAEOCIDCCJDQ-NKWVEPMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Carbovir triphosphate is an active metabolite of Abacavir used to study the molecular mechanism of inhibition and drug resistance for HIV-1 reverse transcriptase.

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of (+)-carbovir triphosphate is crucial for its effectiveness in clinical settings. Studies have demonstrated that the intracellular half-life of CBV-TP can vary significantly depending on the treatment regimen.

Pharmacokinetic Parameters:

ParameterValue95% Confidence Interval
AUC0-24 (fmol.h/10^6 cells)252.78190.05 - 336.21
Cmax (fmol/10^6 cells)29.6622.07 - 39.86
t1/2 (hours)20.6416.39 - 25.99
Cavg (fmol/10^6 cells)21.0715.84 - 28.02

These parameters indicate that CBV-TP achieves significant intracellular concentrations, which are essential for effective antiviral activity .

Clinical Applications

The primary clinical application of this compound is in combination antiretroviral therapy (cART) for HIV-infected patients. It is primarily derived from abacavir, which is administered as part of highly active antiretroviral therapy (HAART).

Clinical Findings:

  • Studies have shown that patients receiving abacavir exhibit prolonged intracellular levels of CBV-TP, with half-lives exceeding 15 hours in some cases .
  • In a clinical trial assessing the pharmacokinetics of abacavir and its metabolites, it was found that combinations with other antiretrovirals like darunavir and raltegravir did not significantly alter the pharmacokinetics of CBV-TP .

Enhanced Antiviral Potency through Prodrugs

Research has indicated that prodrug formulations can enhance the antiviral potency of carbovir triphosphate. For instance, phosphoramidate analogues have been developed that significantly increase the cellular levels of CBV-TP compared to the parent compound.

Comparison of Antiviral Potency:

CompoundAnti-HIV Potency Increase
Abacavir Prodrug28 - 60 fold
Carbovir ProdrugUp to 20 fold

These findings suggest that optimizing delivery methods for carbovir triphosphate can lead to improved therapeutic outcomes .

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety of this compound in various patient populations:

  • A study involving HIV-infected patients demonstrated that those on a regimen including abacavir had higher intracellular concentrations of CBV-TP compared to those on other nucleoside analogues .
  • Another investigation focused on the pharmacokinetics of abacavir combined with darunavir or raltegravir showed consistent results across different patient demographics, reinforcing the reliability of CBV-TP as an effective antiviral agent .

特性

CAS番号

144606-93-9

分子式

C11H16N5O11P3

分子量

487.19 g/mol

IUPAC名

[[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1

InChIキー

CQCAEOCIDCCJDQ-NKWVEPMBSA-N

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

異性体SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

正規SMILES

C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(+)-Carbovir triphosphate;  L-CBVTP;  L CBVTP;  LCBVTP; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Carbovir triphosphate
Reactant of Route 2
(+)-Carbovir triphosphate
Reactant of Route 3
(+)-Carbovir triphosphate
Reactant of Route 4
(+)-Carbovir triphosphate
Reactant of Route 5
(+)-Carbovir triphosphate
Reactant of Route 6
Reactant of Route 6
(+)-Carbovir triphosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。